molecular formula C6H11B B1267308 2-Bromo-3,3-dimethylbut-1-ene CAS No. 33693-77-5

2-Bromo-3,3-dimethylbut-1-ene

Cat. No. B1267308
CAS RN: 33693-77-5
M. Wt: 163.06 g/mol
InChI Key: XGMLKGHOPUBSND-UHFFFAOYSA-N
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Description

2-Bromo-3,3-dimethylbut-1-ene, also known as 2-bromo-3,3-dimethylbutene, is an organobromine compound with the molecular formula C6H11Br. It is a colorless liquid with a boiling point of 126°C and a flash point of 44°C. This compound is a versatile intermediate used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

  • Chemical Reactions and Mechanisms :

    • Homolytic displacement of bromine atoms from 1-bromo-1-cyano-2,2-dimethylbut-3-ene by trichloromethyl radicals occurs stepwise, forming an intermediate radical, which can either undergo intramolecular cyclisation or a radical transfer reaction (Bury & Johnson, 1980).
    • Dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane yields 1,4-dibromo-2,3-dimethylbuta-1,3-diene, but 3,4-dibromo-2,3-dimethylbut-1-ene does not dehydrobrominate to 1-bromo-2,3-dimethylbuta-1,3-diene. Chlorination of trans-1,4-dibromo-2,3-dimethylbut-2-ene results in a mixture of substitution products (Said & Tipping, 1972).
  • Catalysis and Surface Chemistry :

    • Bronsted-acidity-specific skeletal isomerization of 3,3-dimethylbut-1-ene is used to evaluate Bronsted acidity in solid catalysts like HZSM-5, γ-Al2O3, and Nb2O5. The presence of water in the reaction feed can significantly influence the catalysis (Dai et al., 2017).
    • The homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene using Rh4(CO)12 as a catalyst can be analyzed using band-target entropy minimization (BTEM) to recover pure component spectra of species present in the reaction (Li et al., 2003).
  • Organic Synthesis and Reaction Pathways :

    • Exchange reactions of 3,3-dimethylbut-1-ene with deuterium oxide or deuterium over oxide catalysts help establish the properties of these catalysts for olefin reactions. The type of catalyst and the source of the labeling isotope can significantly affect the character of the reaction observed (Kemball et al., 1972).
    • The gas-phase decomposition of 2,3-dimethylbutan-2-ol into 2,3-dimethylbut-1-ene and other olefins, catalyzed by hydrogen bromide, follows first-order kinetics. The olefins appear in their equilibrium proportions (Johnson & Stimson, 1968).

Mechanism of Action

The reaction of 2,3-dimethylbut-1-ene with HBr involves the formation of a carbocation. First, protonation of the alkene takes place, followed by a methyl shift to stabilize the carbocation. Then, the addition of bromine takes place .

Safety and Hazards

“2-Bromo-3,3-dimethylbut-1-ene” is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Biochemical Analysis

Biochemical Properties

2-Bromo-3,3-dimethylbut-1-ene plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The bromine atom in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential modifications in their activity. Additionally, this compound can interact with glutathione, a tripeptide involved in cellular detoxification, forming conjugates that are more easily excreted from the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins. For example, it may inhibit the activity of kinases involved in the phosphorylation of signaling molecules, thereby altering downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and fluxes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and DNA. This can lead to enzyme inhibition or activation, depending on the specific site of interaction. For instance, the compound may inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by modifying transcription factors or histones, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . The degradation products of this compound may also have distinct biological effects, which need to be further investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound can also be conjugated with glutathione, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound, preventing its accumulation and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This localization can influence its activity and interactions with cellular biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism . The subcellular localization of this compound can affect its activity and function, as well as its potential toxicity .

properties

IUPAC Name

2-bromo-3,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(7)6(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMLKGHOPUBSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311893
Record name 2-Bromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33693-77-5
Record name NSC246203
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Record name 2-Bromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,3-dimethylbut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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